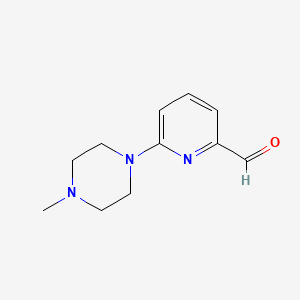

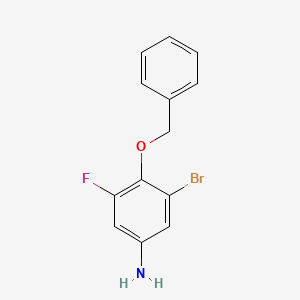

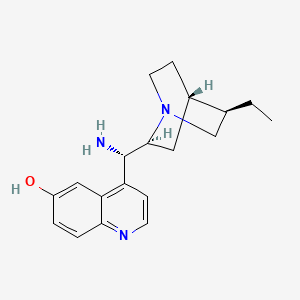

![molecular formula C8H7BrN2O B596880 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1207557-36-5](/img/structure/B596880.png)

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Vue d'ensemble

Description

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a PDK1 inhibitor with anticancer and antiproliferative activity. It can be used to study various diseases such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves several steps. The compound is a white to yellow solid, stored at room temperature . It is also mentioned that the reaction of this compound with water results in a pale yellow solid .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is C8H7BrN2O. The InChI code is 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine are complex. For instance, it is involved in the alkylation reaction, which gives two regioisomers, N3 and N4 .Applications De Recherche Scientifique

Synthesis and Tautomerism Studies : The synthesis of related compounds like 2-Hydroxypyrazolo[1,5-a]pyridine, which undergoes reactions like nitrosation, nitration, and bromination, has been explored. Methylation of these compounds results in different derivatives, showing the versatility of pyrazolopyridine chemistry (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Phosphodiesterase Inhibitors : Compounds similar to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, such as KCA-1490, have been identified as dual phosphodiesterase 3/4 inhibitors with bronchodilatory and anti-inflammatory activity, useful in treating respiratory diseases (Ochiai et al., 2012a) (Ochiai et al., 2012b).

Adenosine Receptor Inhibitors : Some pyrazolopyridine derivatives show high affinity and selectivity towards the A1 adenosine receptor, making them potential candidates for the development of drugs targeting this receptor (Manetti et al., 2005).

Anticancer Activity : Pyrazolo[1,5-a]pyrimidines, a category related to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, have shown promising antitrypanosomal activity and have been synthesized for potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Corrosion Inhibition : Heterocyclic compounds like pyrazolo[1,5-c]pyrimidines have been tested as corrosion inhibitors for carbon steel in cooling water systems, demonstrating the potential application of such compounds in industrial settings (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

PI3K Inhibitors for Anticancer Therapy : Derivatives of triazolopyridine compounds, similar to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine, have shown significant anticancer effects and low toxicity, highlighting their potential as effective anticancer agents (Wang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is PDK1 , a kinase involved in cell signaling pathways . This compound acts as a PDK1 inhibitor , which means it binds to PDK1 and prevents it from performing its normal function .

Mode of Action

As a PDK1 inhibitor, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine interacts with PDK1 by binding to its active site, thereby blocking the kinase’s ability to phosphorylate its substrates . This inhibition disrupts the normal functioning of the cell signaling pathways in which PDK1 is involved.

Biochemical Pathways

The inhibition of PDK1 affects multiple biochemical pathways, particularly those involved in cell growth and survival. PDK1 plays a crucial role in the PI3K/AKT/mTOR pathway, which is important for cell proliferation and survival. By inhibiting PDK1, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine can disrupt these pathways, leading to reduced cell proliferation and increased cell death .

Result of Action

The result of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to its inhibition of PDK1 and the subsequent disruption of cell signaling pathways involved in cell growth and survival.

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-4-methoxypyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTWAYAZELEWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN2C1=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659722 | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

CAS RN |

1207557-36-5 | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207557-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

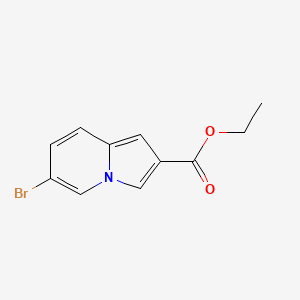

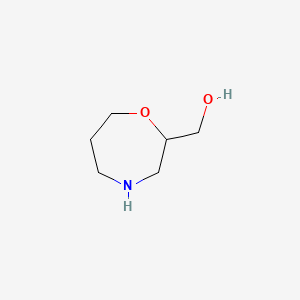

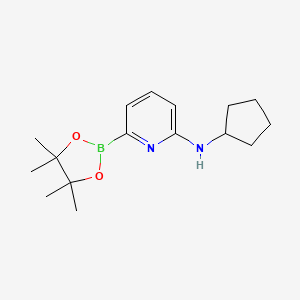

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)

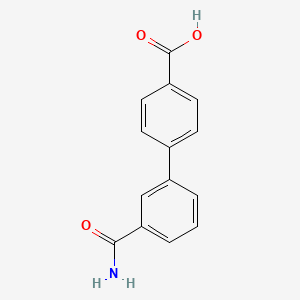

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)